molecular formula C13H9FO3 B3031521 2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)- CAS No. 43191-65-7

2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-

Cat. No. B3031521
CAS RN: 43191-65-7
M. Wt: 232.21 g/mol
InChI Key: MHKPYZMVWULMGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-" is a heterocyclic ketone that features both a furanyl and a fluorophenyl group attached to a propenone backbone. This structure suggests potential biological activity and makes it a candidate for various chemical reactions and syntheses.

Synthesis Analysis

The synthesis of related heterocyclic 2-propen-1-one compounds has been demonstrated in several studies. For instance, a method for synthesizing 5-aryl-2-hydroxy-2-(trifluoromethyl)furan-3(2H)-ones via Claisen condensation followed by deprotection has been reported . Another study presented a facile procedure for synthesizing a compound with a similar furanyl and phenyl structure, which involved condensation under alkaline conditions and subsequent acid hydrolysis . These methods highlight the potential synthetic routes that could be adapted for the synthesis of "2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-".

Molecular Structure Analysis

The molecular structure of compounds similar to "2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-" has been analyzed using various spectroscopic techniques. In one study, the characterization was based on IR and 1H NMR spectral data, as well as physicochemical properties . Another study utilized density functional theory (DFT) to optimize the structure and analyze parameters such as bond lengths, angles, atomic charges, and the HOMO-LUMO energy gap . These analyses are crucial for understanding the electronic and geometric properties of the compound.

Chemical Reactions Analysis

The reactivity of the propenone core allows for various chemical transformations. For example, the introduction of a triazole ring to a related propenone compound was achieved through propargylation followed by a click reaction . This indicates that "2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-" could also undergo similar reactions, potentially leading to a diverse array of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds structurally related to "2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-" have been inferred from their synthesis and molecular structure analyses. The presence of electron-withdrawing groups like fluorine could affect the compound's acidity and reactivity. The furanyl ring could contribute to the compound's stability and solubility in organic solvents. Detailed physicochemical properties such as melting point, solubility, and stability would require empirical determination .

properties

IUPAC Name

1-(5-fluoro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKPYZMVWULMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40381007
Record name 2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-

CAS RN

43191-65-7
Record name 2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40381007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Reactant of Route 2
Reactant of Route 2
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Reactant of Route 4
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Reactant of Route 5
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-
Reactant of Route 6
2-Propen-1-one, 1-(5-fluoro-2-hydroxyphenyl)-3-(2-furanyl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.